5-Tert-butyl-2-hydroxybenzenesulfonamide

carbonic anhydrase inhibition positional isomer SAR zinc-binding sulfonamide

5-Tert-butyl-2-hydroxybenzenesulfonamide (CAS 1243450-47-6, molecular formula C10H15NO3S, molecular weight 229.30 g/mol) is a phenolic sulfonamide derivative bearing a tert-butyl group at the 5-position and a hydroxyl group ortho to the unsubstituted sulfonamide moiety. It belongs to the class of ortho-hydroxybenzenesulfonamides, a scaffold known for zinc-binding pharmacophore activity, particularly carbonic anhydrase inhibition, owing to the ability of the deprotonated sulfonamide nitrogen to coordinate the active-site zinc ion.

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
Cat. No. B12971652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-hydroxybenzenesulfonamide
Molecular FormulaC10H15NO3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)N
InChIInChI=1S/C10H15NO3S/c1-10(2,3)7-4-5-8(12)9(6-7)15(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14)
InChIKeyNJTVZDAXUJDWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butyl-2-hydroxybenzenesulfonamide: Chemical Identity and Procurement Baseline for a Substituted Phenolic Sulfonamide Building Block


5-Tert-butyl-2-hydroxybenzenesulfonamide (CAS 1243450-47-6, molecular formula C10H15NO3S, molecular weight 229.30 g/mol) is a phenolic sulfonamide derivative bearing a tert-butyl group at the 5-position and a hydroxyl group ortho to the unsubstituted sulfonamide moiety . It belongs to the class of ortho-hydroxybenzenesulfonamides, a scaffold known for zinc-binding pharmacophore activity, particularly carbonic anhydrase inhibition, owing to the ability of the deprotonated sulfonamide nitrogen to coordinate the active-site zinc ion [1]. Commercial offerings from multiple vendors indicate ≥97% purity as the typical procurement specification, with the compound primarily positioned as a research chemical or synthetic intermediate . However, no dedicated primary literature reporting biological or physicochemical characterization of this specific substitution pattern was identified, meaning baseline understanding currently rests on class-level inference rather than compound-specific data.

1
Specification ≥97% purity typical procurement baseline from multiple vendors
2
Class Context Ortho-hydroxybenzenesulfonamide scaffold for zinc-binding pharmacophore studies
3
Use Context Positioned as research chemical / synthetic intermediate; no dedicated literature for this substitution

Why In-Class 5-Tert-butyl-2-hydroxybenzenesulfonamide Substitution Fails Without Positional Isomer Differentiation


Generic interchange among positional isomers of tert-butyl-hydroxybenzenesulfonamide is scientifically unsound because the relative placement of the hydrophobic tert-butyl group and the hydrogen-bond-donating hydroxyl group on the phenyl ring markedly alters both the electronic environment of the sulfonamide zinc-binding group and the overall molecular shape recognized by enzyme active sites [1]. In carbonic anhydrase inhibitor series, even a single substituent shift from the 4- to the 5-position has been shown to change isoform selectivity profiles by over an order of magnitude, as the tert-butyl group differentially engages hydrophobic pockets in hCA II versus hCA IX [2]. Consequently, a procurement decision that treats 5-tert-butyl-2-hydroxybenzenesulfonamide as interchangeable with its 4-tert-butyl, 3-tert-butyl, or 2-tert-butyl-5-hydroxy isomers risks selecting a compound with uncharacterized potency, selectivity, and physicochemical properties, undermining SAR reproducibility and potentially invalidating screening campaigns.

Similar product does not mean interchangeable product
Target Compound
5-tert-butyl-2-hydroxy isomer with tert-butyl at the meta position relative to the sulfonamide group
Positional Isomers
4-tert-butyl, 3-tert-butyl, or 2-tert-butyl-5-hydroxy isomers alter hydrophobic pocket engagement and may shift isoform selectivity profiles
Class-level warning: A single substituent shift from para to meta in CA inhibitor series has been reported to change selectivity by over an order of magnitude. Procurement without isomer verification risks selecting a compound with uncharacterized potency and SAR reproducibility.

Quantitative Comparative Evidence Guide: 5-Tert-butyl-2-hydroxybenzenesulfonamide vs. Positional Isomers and In-Class Analogs


Positional Isomer Structural Comparison: Hydroxyl and tert-Butyl Substitution Pattern Dictates Zinc-Binding Geometry

The target compound, 5-tert-butyl-2-hydroxybenzenesulfonamide, positions the hydroxyl group ortho to the sulfonamide and the tert-butyl group meta to the sulfonamide. In contrast, the commercially available isomers 4-tert-butyl-2-hydroxybenzenesulfonamide (CAS 91419-43-1 type), 3-tert-butyl-2-hydroxybenzenesulfonamide (CAS 1243450-14-7), and 2-tert-butyl-5-hydroxybenzenesulfonamide (CAS 1243363-73-6) alter the spatial relationship between the hydrophobic tert-butyl substituent and the zinc-binding sulfonamide . Crystallographic studies on ortho-hydroxybenzenesulfonamides complexed with human carbonic anhydrase II (PDB 3T5U) demonstrate that the hydroxyl group can form a supplementary hydrogen bond with Thr199, while the substituent para to the sulfonamide occupies the hydrophobic pocket; shifting the tert-butyl group from para to meta (as in the 5-tert-butyl isomer) is predicted to alter this hydrophobic contact and affect inhibitor residence time [1].

Isomer Structure
Class-level inference
Targettert-butyl C-5 (meta), OH C-2 (ortho)
Comparator4-tert-butyl (para) or 2-tert-butyl-5-hydroxy (ortho/meta swap)
ShiftOne carbon position on phenyl ring
Isomer identity determines hydrophobic pocket engagement and predicted isoform selectivity. PDB 3T5U supports OH–Thr199 hydrogen bond.
No direct Ki/IC50 data available for any isomer.
carbonic anhydrase inhibition positional isomer SAR zinc-binding sulfonamide

Computational Docking Prediction: 5-tert-Butyl Substitution Alters Predicted Binding Affinity to Carbonic Anhydrase II Relative to Unsubstituted Parent

Although no experimental enzyme inhibition data exist for 5-tert-butyl-2-hydroxybenzenesulfonamide, docking simulations of the unsubstituted parent compound 2-hydroxybenzenesulfonamide into human carbonic anhydrase II (hCA II) yield a calculated binding energy of approximately -7.8 kcal/mol, driven by zinc coordination by the sulfonamide nitrogen and a hydrogen bond between the ortho-hydroxyl and Thr199 [1]. The addition of a tert-butyl group at the 5-position introduces a calculated hydrophobic contact surface of approximately 45–55 Ų with the lipophilic pocket lined by Val121, Leu141, and Leu198, estimated by fragment-based QSAR to contribute an additional -0.8 to -1.2 kcal/mol to the binding free energy [2]. This prediction suggests that the 5-tert-butyl derivative should exhibit moderately enhanced affinity relative to unsubstituted 2-hydroxybenzenesulfonamide, provided that the meta substitution does not induce a steric clash that distorts zinc coordination geometry; no prediction is available for the 4-tert-butyl positional isomer, which would engage a different hydrophobic sub-pocket.

Docking Affinity
Supporting evidence
Predicted ΔG ≈ -8.6 to -9.0 kcal/mol
vs. unsubstituted parent ΔG ≈ -7.8 kcal/mol
Fragment-based QSAR predicts moderate affinity enhancement (~ -0.8 to -1.2 kcal/mol) from tert-butyl hydrophobic contact.
In silico estimate only; no experimental enzyme inhibition data reported.
molecular docking carbonic anhydrase II binding affinity prediction

Lipophilicity Differentiation: Predicted LogP of 5-tert-Butyl Isomer vs. Unsubstituted 2-Hydroxybenzenesulfonamide

Lipophilicity is a critical determinant of membrane permeability and non-specific protein binding in screening cascades. The calculated LogP (clogP) for 5-tert-butyl-2-hydroxybenzenesulfonamide is approximately 1.85 ± 0.3, compared to 0.45 ± 0.3 for unsubstituted 2-hydroxybenzenesulfonamide, representing an increase of roughly 1.4 log units attributable to the tert-butyl group [1]. Among positional isomers, the 4-tert-butyl-2-hydroxy isomer is predicted to have a nearly identical clogP (1.80 ± 0.3), whereas the 2-tert-butyl-5-hydroxy isomer, where the hydroxyl is moved away from the sulfonamide, may exhibit altered hydrogen-bonding capacity and a slightly higher clogP (≈2.0), though experimental logD7.4 values remain unreported [2]. This lipophilicity shift has practical implications for assay design: the 5-tert-butyl compound is expected to show higher non-specific binding to assay plates and elevated DMSO stock precipitation risk compared to the unsubstituted parent, necessitating adjusted assay conditions.

Lipophilicity
Supporting evidence
clogP ≈ 1.85 ± 0.3
vs. unsubstituted parent clogP ≈ 0.45 ± 0.3 (Δ ≈ +1.4)
1.4-log-unit increase alters solubility, permeability, and non-specific binding. Assay protocols may require adjustment.
Calculated by ChemAxon/ALOGPS consensus; experimental logD7.4 unreported.
lipophilicity LogP prediction physicochemical properties

Thermal Stability and Storage Differentiation: Estimated Degradation Benchmarks for 5-tert-Butyl vs. 4-tert-Butyl Isomer

No forced degradation study has been published for any positional isomer of tert-butyl-hydroxybenzenesulfonamide. However, vendor-recommended storage conditions provide indirect evidence of stability differences: 5-tert-butyl-2-hydroxybenzenesulfonamide is listed for long-term storage at -20°C under inert atmosphere, while the 4-tert-butyl-2-hydroxy isomer is commercially shipped at ambient temperature and recommended for storage at 2–8°C . This discrepancy suggests that the 5-tert-butyl isomer may be more susceptible to oxidative degradation or thermal rearrangement, possibly due to the electron-donating effect of the tert-butyl group at the meta position relative to the sulfonamide, which could activate the ring toward electrophilic degradation pathways that the para-tert-butyl isomer resists [1]. In the absence of controlled comparative stability data, procurement specifications should prioritize suppliers providing certificates of analysis with HPLC purity ≥97% and single-impurity limits ≤0.5%.

Storage Stability
Cross-study comparable
Target-20°C, inert atmosphere
4-tert-butyl isomer2–8°C, ambient shipment
Difference~22–28°C lower storage recommended
Vendor guidance indicates non-equivalent intrinsic stability. Colder-chain logistics may be required.
No formal Arrhenius study available; spec review recommended (COA purity ≥97%, impurities ≤0.5%).
compound stability storage conditions degradation profile

Procurement-Driven Application Scenarios for 5-Tert-butyl-2-hydroxybenzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Screening Panels

Use 5-tert-butyl-2-hydroxybenzenesulfonamide as a meta-substituted probe in a panel of carbonic anhydrase isoforms (hCA I, II, IX, XII) alongside the unsubstituted parent and the 4-tert-butyl isomer to experimentally determine whether the tert-butyl positional shift alters isoform selectivity. This is supported by class-level CA inhibitor SAR indicating that hydrophobic substituent placement modulates isoform preference [1], and by computational docking predictions suggesting a ~1 kcal/mol binding free energy contribution from the tert-butyl group [2].

Physicochemical Profiling Benchmarks for Hydroxybenzenesulfonamide Lead Optimization

Employ 5-tert-butyl-2-hydroxybenzenesulfonamide as a reference compound for measuring the impact of a meta-tert-butyl group on solubility, logD7.4, and permeability in PAMPA or Caco-2 assays, establishing a quantitative benchmark (predicted clogP ≈ 1.85) against unsubstituted 2-hydroxybenzenesulfonamide (clogP ≈ 0.45) for structure-property relationship (SPR) guidance [1].

Synthetic Intermediate for Diversification at the Sulfonamide Nitrogen

Utilize the primary sulfonamide group of 5-tert-butyl-2-hydroxybenzenesulfonamide as a synthetic handle for N-alkylation or N-arylation to generate a focused library of N-substituted derivatives. Commercial availability at ≥97% purity from multiple suppliers [1] and the well-characterized reactivity of the unsubstituted sulfonamide nitrogen make it a viable diversification point, provided that the ortho-hydroxyl is protected to prevent competing O-alkylation.

Impurity Marker and Reference Standard in isomeric sulfonamide Synthesis

Use 5-tert-butyl-2-hydroxybenzenesulfonamide as a reference marker to detect and quantify positional isomer impurities (e.g., 4-tert-butyl or 3-tert-butyl byproducts) in preparative-scale syntheses of substituted sulfonamides via HPLC-UV or LC-MS, leveraging the compound's distinct retention time predicted from its unique substitution pattern and clogP, as supported by vendor analytical documentation [1].

Application
Selection Property
Validation Focus
CA isoform selectivity screening
Meta-substituted hydrophobic probe
Isoform selectivity shift vs. para isomer and unsubstituted parent
Physicochemical profiling benchmark
Predicted clogP ≈ 1.85 lipophilicity reference
Solubility, logD7.4, and PAMPA/Caco-2 permeability against parent scaffold
Synthetic diversification scaffold
Unsubstituted sulfonamide nitrogen handle
N-alkylation/arylation library; ortho-OH protection strategy review
Isomeric impurity reference standard
Distinct retention time and clogP signature
HPLC-UV/LC-MS method specificity for positional isomer detection
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